molecular formula C14H12N4O3 B5019046 N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No. B5019046
M. Wt: 284.27 g/mol
InChI Key: DLQVVKUATSKGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as DMNB, is a fluorescent dye that is used in scientific research applications. It is commonly used as a probe to study protein-protein interactions, as well as to monitor changes in intracellular calcium levels. DMNB is a highly sensitive and selective dye that has a wide range of applications in the field of biochemistry and pharmacology.

Mechanism of Action

N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine works by binding to proteins and changing its fluorescent properties. When this compound binds to a protein, it undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift can be measured using various spectroscopic techniques, such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound is a non-toxic dye that has no known biochemical or physiological effects. It is commonly used in cell-based assays and animal studies, where it is administered at low concentrations.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is its high sensitivity and selectivity. It is a highly specific dye that can be used to study a wide range of biological processes. This compound is also easy to use and can be incorporated into a variety of experimental protocols.
One of the limitations of this compound is its cost. It is a relatively expensive dye that may not be accessible to all researchers. Additionally, this compound has a limited shelf life and must be stored properly to maintain its fluorescent properties.

Future Directions

There are several future directions for the use of N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in scientific research. One potential application is in the development of new drugs. This compound can be used to study the binding affinity of various ligands to proteins, which is important in the development of new drugs. Additionally, this compound can be used to study the conformational changes that occur in proteins during disease states, which may lead to the development of new therapies.
Another future direction for the use of this compound is in the development of new imaging techniques. This compound can be used to study protein-protein interactions in real-time, which may lead to the development of new imaging techniques that can be used to study biological processes in vivo.
In conclusion, this compound is a highly sensitive and selective fluorescent dye that has a wide range of applications in scientific research. Its unique properties make it an important tool for studying protein-protein interactions, as well as for monitoring changes in intracellular calcium levels. While there are limitations to its use, this compound has the potential to be an important tool in the development of new drugs and imaging techniques.

Synthesis Methods

N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is synthesized through a multistep process that involves the reaction of 3,4-dimethylaniline with 4-nitro-2,1,3-benzoxadiazole in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR and mass spectrometry.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is widely used in scientific research applications due to its unique fluorescent properties. It is commonly used as a probe to study protein-protein interactions, as well as to monitor changes in intracellular calcium levels. This compound can also be used to study the binding affinity of various ligands to proteins, which is important in the development of new drugs.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-8-3-4-10(7-9(8)2)15-12-6-5-11-13(17-21-16-11)14(12)18(19)20/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQVVKUATSKGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.